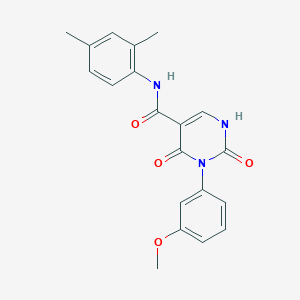![molecular formula C13H13N3O6S B11296302 Methyl 4-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzoate](/img/structure/B11296302.png)
Methyl 4-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 4-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZOATE is a complex organic compound that features a pyrimidine ring, a sulfonamide group, and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZOATE typically involves the condensation of ethyl acetoacetate with 2-cyano-N-(substituted phenyl)ethanamides using microwave-assisted chemistry . The reaction conditions often include the use of solvents like ethanol and catalysts such as potassium hydroxide to facilitate the condensation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the microwave-assisted method to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 4-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted sulfonamides.
Applications De Recherche Scientifique
METHYL 4-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZOATE has several scientific research applications:
Mécanisme D'action
The mechanism of action of METHYL 4-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZOATE involves its interaction with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate . This inhibition can disrupt essential biological processes, leading to antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridone
- Ethyl 1,4-dihydro-2-hydroxy-6-methyl-4-phenyl-5-pyrimidinecarboxylate
Uniqueness
METHYL 4-(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDO)BENZOATE is unique due to its combination of a pyrimidine ring, sulfonamide group, and benzoate ester. This structure provides a versatile platform for chemical modifications and potential biological activities that are not commonly found in similar compounds.
Propriétés
Formule moléculaire |
C13H13N3O6S |
|---|---|
Poids moléculaire |
339.33 g/mol |
Nom IUPAC |
methyl 4-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzoate |
InChI |
InChI=1S/C13H13N3O6S/c1-7-10(11(17)15-13(19)14-7)23(20,21)16-9-5-3-8(4-6-9)12(18)22-2/h3-6,16H,1-2H3,(H2,14,15,17,19) |
Clé InChI |
YOHIDKWFDHPIEY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-acetylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11296244.png)
![4-methyl-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B11296245.png)
![N-(4-methylphenyl)-2-{2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11296247.png)
![N-(2,4-dimethylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B11296249.png)
![5-(4-Acetylpiperazin-1-yl)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11296257.png)
![5-[Benzyl(methyl)amino]-2-{5-[(4-bromophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11296264.png)
![[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl][5-(4-bromophenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B11296269.png)
![5-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}-2-hydroxy-6-methylpyrimidin-4(3H)-one](/img/structure/B11296273.png)
![N-(2-fluorophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)butanamide](/img/structure/B11296275.png)

![2-{3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide](/img/structure/B11296285.png)
![1-(4-{[2-(Ethylamino)-6-methylpyrimidin-4-YL]amino}phenyl)-3-(2-fluorophenyl)urea](/img/structure/B11296288.png)
![4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine](/img/structure/B11296298.png)
